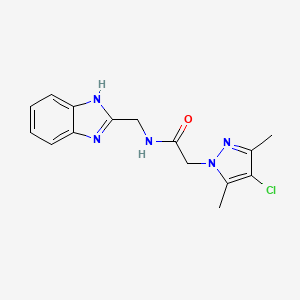![molecular formula C13H12N2O4 B4326290 METHYL 2-[3-(2-AMINO-2-OXOACETYL)-1H-INDOL-1-YL]ACETATE](/img/structure/B4326290.png)
METHYL 2-[3-(2-AMINO-2-OXOACETYL)-1H-INDOL-1-YL]ACETATE
Descripción general
Descripción
Methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate is a synthetic compound belonging to the indole derivative family. Indole derivatives are significant due to their presence in various natural products and their broad range of biological activities. This compound is of particular interest in the fields of medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[3-(2-AMINO-2-OXOACETYL)-1H-INDOL-1-YL]ACETATE typically involves the Fischer indole cyclization reaction. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole cyclization followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of METHYL 2-[3-(2-AMINO-2-OXOACETYL)-1H-INDOL-1-YL]ACETATE involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. The amino(oxo)acetyl group plays a crucial role in its biological activity by interacting with active sites of target proteins.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
Uniqueness
Methyl {3-[amino(oxo)acetyl]-1H-indol-1-yl}acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl 2-(3-oxamoylindol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-19-11(16)7-15-6-9(12(17)13(14)18)8-4-2-3-5-10(8)15/h2-6H,7H2,1H3,(H2,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFWVFMZSPMJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-chloro-N,N-diethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326212.png)
![9-chloro-N-(4-methoxyphenyl)-N,3-dimethyl-6-oxo-6H-pyrido[1,2-a]quinazoline-8-sulfonamide](/img/structure/B4326217.png)
![2,2,2-TRICHLORO-1-[(3-PHENOXYBENZYL)OXY]-1-ETHANOL](/img/structure/B4326218.png)
![4-amino-10-oxo-8-(3,4,5-trimethoxyphenyl)-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4326221.png)
![1-benzyl-1'-(3-chloro-4-fluorophenyl)-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4326232.png)
![6-(2,3-dimethoxyphenyl)-9-[(4-fluorophenyl)methyl]-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B4326240.png)
![4-[5-(1,3-BENZODIOXOL-5-YLOXY)-1H-1,2,3,4-TETRAAZOL-1-YL]BENZOIC ACID](/img/structure/B4326250.png)
![1-[4-(TERT-BUTYL)PHENYL]-3-(4-ETHYLPHENYL)-3-(3-FLUOROANILINO)-1-PROPANONE](/img/structure/B4326253.png)
![1-[4-(TERT-BUTYL)PHENYL]-3-(4-FLUOROANILINO)-3-PHENYL-1-PROPANONE](/img/structure/B4326261.png)


![N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4326280.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-fluorophenyl)acetamide](/img/structure/B4326284.png)

